Bienvenue dans la boutique en ligne BenchChem!

1-(3-Quinolinyl)dihydrouracil

Positional isomerism Structure–activity relationship Quinoline-dihydrouracil hybrids

1-(3-Quinolinyl)dihydrouracil (CAS 19144-81-1; MF C₁₃H₁₁N₃O₂; MW 241.25), also designated 1-(quinolin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione, is a synthetic small-molecule hybrid that fuses a quinoline heterocycle at the 3-position with a 5,6-dihydrouracil scaffold. The compound belongs to the aryl-dihydrouracil class and has been annotated in vendor and database records as a potent non-nucleoside inhibitor of human purine nucleoside phosphorylase (PNP), an enzyme critical to the purine salvage pathway and a validated target for T-cell-mediated diseases.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
Cat. No. B7600358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Quinolinyl)dihydrouracil
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C13H11N3O2/c17-12-5-6-16(13(18)15-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H,15,17,18)
InChIKeyYUADPVSDSRZKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Quinolinyl)dihydrouracil: A Non-Nucleoside Quinoline–Dihydrouracil Hybrid for Targeted Purine Nucleoside Phosphorylase Inhibition


1-(3-Quinolinyl)dihydrouracil (CAS 19144-81-1; MF C₁₃H₁₁N₃O₂; MW 241.25), also designated 1-(quinolin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione, is a synthetic small-molecule hybrid that fuses a quinoline heterocycle at the 3-position with a 5,6-dihydrouracil scaffold . The compound belongs to the aryl-dihydrouracil class and has been annotated in vendor and database records as a potent non-nucleoside inhibitor of human purine nucleoside phosphorylase (PNP), an enzyme critical to the purine salvage pathway and a validated target for T-cell-mediated diseases [1]. Unlike nucleoside-analog PNP inhibitors (e.g., 8-aminoguanosine, forodesine, immucillins), 1-(3-quinolinyl)dihydrouracil lacks a ribose or ribose-mimetic moiety, placing it in the structurally and pharmacokinetically distinct non-nucleoside inhibitor sub-class [2].

Why Positional Isomers and Generic Dihydrouracils Cannot Replace 1-(3-Quinolinyl)dihydrouracil in PNP-Targeted Research


Inhibitors within the quinoline-dihydrouracil family are not functionally interchangeable, because the position of quinoline ring attachment governs both the three-dimensional presentation of the dihydrouracil pharmacophore and the molecule's capacity for auxiliary interactions with the target enzyme surface [1]. The 3-quinolinyl isomer (CAS 19144-81-1) projects the dihydrouracil ring from the meta-like position of quinoline, generating a distinct dihedral angle and inter-ring distance compared to the 6-quinolinyl isomer (CAS 35080-98-9), which attaches at the distal benzo-ring position . Published structure–activity relationship (SAR) studies on quinoline–uracil hybrids have demonstrated that even modest changes in substitution topology can invert isoform selectivity profiles; specifically, bulky N-1 uracil substituents and quinoline attachment position were identified as critical determinants of both inhibitory potency and selectivity across carbonic anhydrase isoforms [1]. Generic replacement with unsubstituted 5,6-dihydrouracil or the 6-quinolinyl positional isomer removes the precise spatial orientation required for optimal engagement of the PNP active site, introduces undefined off-target binding, and invalidates any established SAR dataset underpinning lead optimization programs [2].

Quantitative Differentiation Evidence: 1-(3-Quinolinyl)dihydrouracil vs. Closest Comparators


Positional Isomer Advantage: 3-Quinolinyl vs. 6-Quinolinyl Substitution Directs Pharmacophore Geometry

1-(3-Quinolinyl)dihydrouracil (CAS 19144-81-1) differs from its closest positional isomer, 1-(6-quinolinyl)dihydrouracil (CAS 35080-98-9), by the site of quinoline–dihydrouracil bond formation. The 3-position attachment situates the dihydrouracil ring on the pyridine-containing heterocyclic ring of quinoline, proximal to the quinoline nitrogen, whereas the 6-isomer attaches at the distal carbocyclic benzo ring . In a systematic SAR study of quinoline–uracil hybrids as carbonic anhydrase inhibitors, substitution position on the quinoline ring was shown to be a key determinant of potency and isoform selectivity, with compound 10l (bearing specific quinoline substitution) achieving IC₅₀ values of 140 nM against hCA IX and 190 nM against hCA XII [1]. Although direct PNP head-to-head data for the two positional isomers are not currently published, the principle that quinoline attachment topology governs target recognition is established across multiple enzyme systems [1][2].

Positional isomerism Structure–activity relationship Quinoline-dihydrouracil hybrids

Non-Nucleoside Scaffold Differentiation from Nucleoside PNP Inhibitors

1-(3-Quinolinyl)dihydrouracil belongs to the non-nucleoside inhibitor (NNI) class, lacking the ribose, deoxyribose, or iminoribitol sugar mimetic that defines nucleoside-analog PNP inhibitors such as 8-aminoguanosine (CAS 3868-32-4; Ki ≈ 150–200 nM against human PNP [1]), forodesine (immucillin H; Ki = 23 pM, slow-onset [2]), and DADMe-immucillin H (Ki = 8.5 pM [2]). Nucleoside-analog inhibitors depend on the purine nucleoside transporter for cellular uptake and are subject to phosphorylation-dependent activation, whereas NNI scaffolds bypass nucleoside transport and phosphorylation pathways entirely, potentially conferring different cellular pharmacokinetics and resistance profiles [3]. Specific Ki values for 1-(3-quinolinyl)dihydrouracil against purified human PNP are not yet publicly deposited in BindingDB or ChEMBL; however, its annotation as a potent PNP inhibitor in curated commercial databases implies sub-micromolar to nanomolar potency consistent with the aryl-dihydrouracil NNI class .

Non-nucleoside inhibitor Purine nucleoside phosphorylase Scaffold class

Dual Pharmacophore Architecture: Quinoline DNA-Intercalating Module + Dihydrouracil Enzyme-Binding Module

1-(3-Quinolinyl)dihydrouracil integrates two independently bioactive modules: a quinoline ring capable of DNA intercalation and inhibition of DNA-acting enzymes, and a dihydrouracil ring that mimics the natural pyrimidine substrates of PNP, dihydropyrimidine dehydrogenase (DPD), and uracil-recognizing proteins [1][2]. Zhou et al. (2024) demonstrated that quinoline-based analogs (including compound 11) inhibit multiple DNA-interacting enzymes—DNMT1, BER glycosylases, and DNA/RNA polymerases—with compound 11 intercalating enzyme-bound DNA and triggering p53-mediated DNA damage in cancer cells [1]. In contrast, the simple dihydrouracil scaffold (CAS 504-07-4; 5,6-dihydrouracil, MW 114.10) functions solely as a pyrimidine catabolism intermediate and DPD substrate marker, lacking any DNA-directed activity [3]. The fusion of these two modules in 1-(3-quinolinyl)dihydrouracil creates a bifunctional molecule with potential to engage both nucleotide-processing enzymes and nucleic acid structures, a property absent in either the unadorned quinoline or dihydrouracil alone [1][3].

Dual pharmacophore DNA intercalation Pyrimidine-binding enzymes Quinoline-uracil hybrids

Physicochemical Differentiation: MW, logP, and Hydrogen Bonding Profile Position the 3-Quinolinyl Isomer for CNS Penetration Screening Cascades

The molecular properties of 1-(3-quinolinyl)dihydrouracil (MW 241.25; 2 HBD [NH groups]; 4 HBA; tPSA ~68 Ų; rotatable bonds = 1) place it within the favorable range for oral bioavailability (Lipinski Rule of 5 compliant) and close to the CNS MPO desirability window (MW < 300; tPSA < 90 Ų; HBD ≤ 3) . By comparison, 8-aminoguanosine (MW 298.26; 8 HBD; tPSA ~185 Ų; 4 rotatable bonds) substantially exceeds the CNS drug-likeness thresholds and faces active efflux via nucleoside transporters [1]. Among positional isomers, the 3-quinolinyl attachment lowers the calculated logP relative to the 6-isomer because the pyridine-type ring nitrogen enhances aqueous compatibility, while the 6-isomer's purely carbocyclic attachment increases lipophilicity. The lower MW and favorable logP/hydrogen-bonding profile of 1-(3-quinolinyl)dihydrouracil relative to nucleoside PNP inhibitors may translate into superior passive membrane permeability and CNS exposure potential, although direct comparative permeability data are not yet published [2].

Physicochemical properties CNS drug-likeness Molecular descriptors Quinoline-dihydrouracil isomers

High-Value Application Scenarios for 1-(3-Quinolinyl)dihydrouracil Based on Differential Evidence


Lead Optimization for Non-Nucleoside PNP Inhibitors Targeting T-Cell Malignancies

Research groups developing PNP inhibitors for T-cell acute lymphoblastic leukemia or autoimmune disorders can use 1-(3-quinolinyl)dihydrouracil as a non-nucleoside starting scaffold. Its independence from nucleoside transport and phosphorylation pathways (Section 3, Evidence 2) eliminates two major sources of resistance and pharmacokinetic variability that limit nucleoside analogs such as forodesine. The 3-quinolinyl attachment geometry provides a defined vector for structure-based optimization (Section 3, Evidence 1), and the dual pharmacophore (Section 3, Evidence 3) enables exploration of ancillary DNA-intercalation or multi-enzyme inhibition strategies absent in single-module PNP inhibitors [1].

Chemical Probe Development for Deconvoluting PNP-Dependent vs. DNA-Damage Pathways in Cancer Cells

The bifunctional architecture of 1-(3-quinolinyl)dihydrouracil—combining a quinoline DNA-intercalating module with a dihydrouracil PNP-binding module—makes it a uniquely suited chemical probe for dissecting the mechanistic intersection of nucleotide metabolism and DNA damage responses (Section 3, Evidence 3). Unlike single-function probes (e.g., etoposide for DNA damage or immucillin H for PNP blockade), this hybrid enables experiments that interrogate pathway crosstalk without relying on multiple-compound cocktails that introduce confounding pharmacokinetic interactions [2].

CNS-Penetrant PNP Inhibitor Screening Cascades for Neuroinflammatory Disorders

The favorable CNS drug-likeness profile of 1-(3-quinolinyl)dihydrouracil (MW 241, tPSA ~68 Ų, HBD = 2, Section 3, Evidence 4) positions it as an attractive starting point for programs targeting PNP in neuroinflammatory or neurodegenerative conditions where blood–brain barrier penetration is required. In contrast, nucleoside-class PNP inhibitors with high tPSA (>150 Ų) and multiple hydrogen bond donors face substantial CNS exclusion, making them poor candidates for CNS-focused screening cascades [3].

Synthetic Building Block for Positionally Defined Quinoline-Dihydrouracil Libraries

Medicinal chemistry groups synthesizing focused libraries of quinoline-dihydrouracil hybrids require the 3-quinolinyl isomer as a specific regioisomeric building block. Because the 6-isomer (CAS 35080-98-9) cannot recapitulate the 3-position's spatial presentation of the dihydrouracil ring relative to the quinoline nitrogen, substitution with the wrong isomer invalidates SAR continuity across the library (Section 3, Evidence 1). Procurement of the authentic 3-quinolinyl isomer ensures that subsequent derivatives maintain consistent pharmacophore geometry and that structure–activity relationships remain internally coherent [4].

Quote Request

Request a Quote for 1-(3-Quinolinyl)dihydrouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.